4-Chloro-5-fluoro-2-methylpyrimidine

Descripción general

Descripción

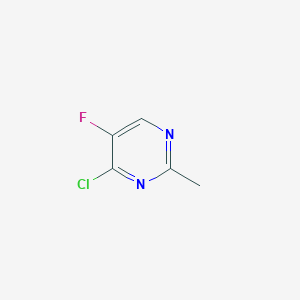

4-Chloro-5-fluoro-2-methylpyrimidine is a halogenated pyrimidine derivative with the molecular formula C5H4ClFN2 and a molecular weight of 146.55 g/mol . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-methylpyrimidine typically involves the following steps :

Formation of Intermediate: Ethyl formate and ethyl fluoroacetate are reacted with potassium tert-butoxide in an alkaline medium to form the intermediate 2-fluoro-3-oxo ethyl propionate sodium salt.

Ring Closure: The intermediate is then reacted with acetamidine hydrochloride to form 5-fluoro-2-methylpyrimidine-4(3H)-ketone.

Chlorination: The ketone is chlorinated using phosphorus oxychloride as the chlorinating agent and an organic base as an additive to yield this compound.

Industrial Production Methods

The industrial preparation method for this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of ethyl formate and ethyl fluoroacetate, followed by ring closure with acetamidine hydrochloride and chlorination with phosphorus oxychloride .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-5-fluoro-2-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms are potential leaving groups, allowing for nucleophilic substitution reactions.

Nucleophilic Reactions: The nitrogen atoms in the pyrimidine ring can undergo nucleophilic reactions with suitable electrophiles.

Acylation or Alkylation Reactions: The nitrogen atoms may act as nucleophiles in acylation or alkylation reactions.

Cross-Coupling Reactions: The halogen substituents can participate in cross-coupling reactions, such as Suzuki coupling or Stille coupling.

Oxidation or Reduction Reactions: The compound may undergo oxidation or reduction reactions depending on the reaction conditions.

Common Reagents and Conditions

Chlorination: Phosphorus oxychloride is commonly used as the chlorinating agent.

Nucleophilic Substitution: Various nucleophiles can be used, including amines and alkoxides.

Cross-Coupling: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyrimidine derivative .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloro-5-fluoro-2-methylpyrimidine is primarily studied for its potential as a pharmaceutical intermediate. It serves as a building block in the synthesis of various biologically active compounds, including:

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance, studies have shown that modifications on the pyrimidine ring can lead to enhanced cytotoxicity against cancer cell lines .

- Antimicrobial Agents : The compound's structural features allow it to interact with biological targets, potentially leading to the development of new antimicrobial agents. Its derivatives have been tested against various bacterial strains, showing promising results .

Agrochemicals

In agricultural research, this compound is utilized as an intermediate in the synthesis of herbicides and fungicides. Its effectiveness in controlling pests and diseases in crops has been documented, making it valuable for enhancing agricultural productivity .

Material Science

The compound is also explored for its applications in material science, particularly in the development of polymers and dyes. Its unique chemical properties allow for the modification of materials to achieve desired characteristics such as increased durability and resistance to environmental factors.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer potential of a series of pyrimidine derivatives based on this compound. The findings demonstrated that certain derivatives exhibited IC values lower than established chemotherapeutic agents against various cancer cell lines, indicating their potential as effective treatments .

Case Study 2: Agricultural Applications

Research conducted on the efficacy of herbicides derived from this compound showed significant improvements in weed control compared to traditional herbicides. Field trials indicated that crops treated with these new formulations had higher yields and reduced competition from weeds, highlighting the compound's utility in sustainable agriculture practices.

Data Table: Summary of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Medicinal Chemistry | Used as an intermediate for drug synthesis | Anticancer and antimicrobial agents |

| Agrochemicals | Serves as a precursor for herbicides and fungicides | Enhanced crop yields and pest control |

| Material Science | Utilized in developing polymers and dyes | Improved material properties |

Mecanismo De Acción

The mechanism of action of 4-Chloro-5-fluoro-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways . For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and downstream signaling .

Comparación Con Compuestos Similares

4-Chloro-5-fluoro-2-methylpyrimidine can be compared with other similar compounds, such as:

4,6-Dichloro-5-fluoro-2-methylpyrimidine: This compound has an additional chlorine atom at the 6-position, which may alter its reactivity and biological activity.

6-Chloro-5-fluoro-2-methylpyrimidin-4-amine:

4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine: The methoxy group at the 6-position introduces different electronic effects, influencing the compound’s reactivity.

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and potential for diverse chemical reactions.

Actividad Biológica

4-Chloro-5-fluoro-2-methylpyrimidine (CFMP) is a heterocyclic organic compound that belongs to the pyrimidine family. Its unique structure, characterized by a chlorine atom at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 2-position, positions it as a potential candidate for various biological applications. This article explores the biological activity of CFMP, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CClFN

- Molecular Weight : 145.56 g/mol

- Structure :

The presence of chlorine and fluorine substituents significantly alters the compound's chemical properties and biological activities, enhancing its potential as a pharmacological agent.

Antimicrobial Activity

Research has indicated that CFMP exhibits notable antimicrobial properties, particularly against various bacterial strains. It has been studied for its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of CFMP can be quantified using Minimum Inhibitory Concentration (MIC) values. The following table summarizes the MIC values of CFMP against selected bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Pseudomonas aeruginosa | 0.037 |

These values indicate that CFMP is particularly effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

The mechanism by which CFMP exerts its biological effects involves its interaction with specific molecular targets within microbial cells. The presence of halogen substituents enhances binding affinity to enzymes or receptors, which can lead to inhibition of critical biochemical pathways necessary for microbial growth.

Enzyme Inhibition

CFMP has been shown to act as an enzyme inhibitor, particularly targeting those involved in bacterial metabolism:

- Target Enzymes : CFMP inhibits enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

- Pharmacodynamics : The binding affinity and inhibition kinetics are currently under investigation to elucidate the exact nature of these interactions.

Case Studies

Several studies have explored the biological activity of CFMP in various contexts:

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of CFMP against multi-drug resistant strains of bacteria. Results indicated that CFMP not only inhibited bacterial growth but also demonstrated synergy when combined with conventional antibiotics .

- In Vivo Testing : In animal models, CFMP was administered to assess its therapeutic potential against infections caused by resistant bacteria. The results showed significant reductions in bacterial load compared to control groups .

- Inflammatory Response Modulation : Research has also indicated that CFMP may possess anti-inflammatory properties, potentially modulating pathways involved in inflammation through COX enzyme inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing CFMP's biological activity. Variations in substituents can significantly influence its reactivity and efficacy:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine | Contains an amino group at position 4 | Increased reactivity and potential anti-inflammatory effects |

| 4,6-Dichloro-5-fluoro-2-methylpyrimidine | Additional chlorine substituent | Enhanced lipophilicity and antimicrobial potency |

| 4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine | Methoxy group at position 6 | Altered solubility and reactivity impacting biological interactions |

These variations highlight how different structural modifications can lead to compounds with distinct biological activities .

Propiedades

IUPAC Name |

4-chloro-5-fluoro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c1-3-8-2-4(7)5(6)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFGQHQXDKLATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341585 | |

| Record name | 4-Chloro-5-fluoro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898044-50-3 | |

| Record name | 4-Chloro-5-fluoro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-fluoro-2-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.